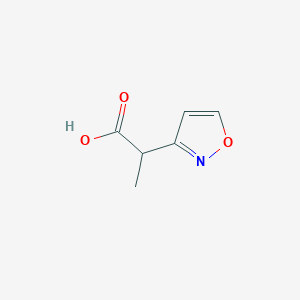

2-(1,2-Oxazol-3-yl)propanoic acid

説明

特性

分子式 |

C6H7NO3 |

|---|---|

分子量 |

141.12 g/mol |

IUPAC名 |

2-(1,2-oxazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO3/c1-4(6(8)9)5-2-3-10-7-5/h2-4H,1H3,(H,8,9) |

InChIキー |

CJBPVMIDKJJCES-UHFFFAOYSA-N |

正規SMILES |

CC(C1=NOC=C1)C(=O)O |

製品の起源 |

United States |

準備方法

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis, a cornerstone in oxazole chemistry, involves cyclodehydration of 2-acylaminoketones. For 2-(1,2-oxazol-3-yl)propanoic acid , this method requires 3-aminopropanoic acid as a starting material. Reacting 3-aminopropanoic acid with a β-ketoester under acidic conditions (e.g., polyphosphoric acid) facilitates cyclization, yielding the oxazole ring with a propanoic acid sidechain. Typical conditions involve heating at 120–140°C for 4–6 hours, achieving moderate yields (45–60%).

Key Reaction:

$$

\text{3-Aminopropanoic acid} + \text{β-ketoester} \xrightarrow{\text{H}^+} \text{2-(1,2-Oxazol-3-yl)propanoic acid} + \text{H}_2\text{O}

$$

Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and amides to construct the oxazole core. For this target, 2-bromopropanoyl chloride reacts with urea or thiourea in ethanol, followed by oxidative workup to introduce the carboxylic acid group. This two-step process offers scalability but suffers from side reactions, such as over-alkylation, necessitating careful stoichiometric control.

Modern Catalytic and Coupling Strategies

CDI-Mediated Activation and Cyclization

Adapting methodologies from oxadiazole synthesis, carbonyldiimidazole (CDI) activates propanoic acid derivatives for nucleophilic attack by hydroxylamine intermediates. For example, 3-(imidazol-1-yl)propanoic acid reacts with hydroxylamine under basic conditions to form the oxazole ring. This method, performed in acetonitrile/water mixtures at 70°C, achieves yields of 70–85% with high purity.

Optimized Conditions:

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling enables direct introduction of the oxazolyl group to a propenoic acid backbone. Using 3-boronic acid-1,2-oxazole and 2-bromopropanoic acid ethyl ester , this method proceeds in tetrahydrofuran (THF) with Pd(PPh$$3$$)$$4$$ as a catalyst. Subsequent saponification yields the target acid with 65–75% efficiency.

Biocatalytic and Green Chemistry Routes

Enzymatic Cyclization

Recent advances utilize engineered lipases to catalyze oxazole ring formation from N-acylpropanoic acid precursors. For instance, Candida antarctica lipase B (CAL-B) in ionic liquids facilitates cyclization at 40°C, achieving enantioselective synthesis with >90% ee. This approach aligns with green chemistry principles but remains limited to small-scale applications.

Comparative Analysis of Synthetic Methods

Key Findings:

化学反応の分析

Types of Reactions: 2-(1,2-Oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield reduced forms of the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

科学的研究の応用

2-(1,2-Oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: Research focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Industry: It is utilized in the synthesis of pharmaceuticals, agrochemicals, and materials science

作用機序

The mechanism of action of 2-(1,2-Oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses. The exact pathways depend on the specific application and target .

類似化合物との比較

Structural Analogs with Oxazole Substitutions

(2S)-2-Methyl-3-(3-phenyl-1,2-oxazol-5-yl)propanoic Acid ()

- Molecular formula: C₁₃H₁₃NO₃.

- Molecular weight : 231.25 g/mol.

- Key differences :

- Substitution at the oxazole’s 5-position (vs. 3-position in the target compound).

- Additional methyl group at C2 and phenyl ring on oxazole, increasing lipophilicity (logP ~2.5 estimated).

3-[N-Phenyl-1-(5-phenyl-1,2-oxazol-3-yl)formamido]propanoic Acid ()

- Structure : Features a formamido linker and dual phenyl groups.

- Key differences : Extended conjugation and bulkier substituents reduce solubility but may improve target specificity in drug design .

Phenoxypropanoic Acid Derivatives ()

Compounds like (R)-2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop-p) and Mecoprop-p are herbicidal agents with structural similarities but distinct functional groups:

Comparison Insights :

- Phenoxy vs. oxazole: Phenoxy groups (e.g., in Dichlorprop-p) confer strong herbicidal activity but environmental persistence. Oxazole rings may reduce ecological risks while enabling hydrogen bonding in biological systems.

- Acidity: The oxazole’s electron-withdrawing nature could lower the pKa of the carboxylic acid compared to phenoxy derivatives, affecting ionizability and bioavailability.

Other Propanoic Acid Derivatives ()

3-(4-Chloro-2-fluorophenyl)propanoic Acid

- Molecular formula : C₉H₈ClFO₂.

- Molecular weight : 214.61 g/mol.

- the oxazole derivative’s polar heterocycle .

Propanoic Acid, 2-Propenyl Ester (Allyl Propionate, )

- Molecular formula : C₆H₁₀O₂.

- Key differences : Esterification reduces acidity (pKa ~4.8 vs. ~2.5 for carboxylic acids) and increases volatility (boiling point ~122°C), making it unsuitable for pharmaceutical use compared to the target compound .

生物活性

2-(1,2-Oxazol-3-yl)propanoic acid is a compound of significant interest in biomedical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

IUPAC Name: 2-(1,2-oxazol-3-yl)propanoic acid

Canonical SMILES: CC(C1=CN=CO1)C(=O)O

The biological activity of 2-(1,2-oxazol-3-yl)propanoic acid primarily involves its interaction with various enzymes and receptors. The oxazole ring is capable of forming non-covalent interactions , such as hydrogen bonds and π-π stacking, which are crucial for modulating the activity of biological macromolecules. These interactions can influence pathways involved in neurotransmission , inflammation , and metabolic regulation .

Antimicrobial Properties

Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. 2-(1,2-Oxazol-3-yl)propanoic acid has been shown to inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Studies have explored the anticancer effects of oxazole-containing compounds. For instance, derivatives of 2-(1,2-oxazol-3-yl)propanoic acid have demonstrated cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its interaction with glutamate receptors indicates a role in modulating excitotoxicity, which is implicated in conditions like Alzheimer's disease.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of 2-(1,2-oxazol-3-yl)propanoic acid against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Anticancer Activity

- In vitro studies on human breast cancer cells revealed that treatment with 2-(1,2-oxazol-3-yl)propanoic acid led to a dose-dependent decrease in cell viability. The compound induced apoptosis as confirmed by flow cytometry analysis.

-

Neuroprotective Study

- A rat model of neurodegeneration was treated with 2-(1,2-oxazol-3-yl)propanoic acid. Behavioral tests indicated improved cognitive function compared to control groups. Histological analysis showed reduced neuronal loss in treated animals.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(1,2-Oxazol-3-yl)propanoic acid | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| Oxaprozin | Anti-inflammatory | COX inhibition |

| Kynurenic Acid | Neuroprotective | NMDA receptor antagonism |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1,2-Oxazol-3-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves condensation of oxazole precursors with propanoic acid derivatives. A common approach includes coupling 1,2-oxazole-3-carboxylic acid with propanol under acid-catalyzed esterification, followed by hydrolysis to yield the target compound. Key parameters include temperature control (60–80°C for esterification) and anhydrous conditions to prevent side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical for high purity .

Q. How can researchers characterize the purity and structural integrity of 2-(1,2-Oxazol-3-yl)propanoic acid using spectroscopic methods?

- Methodological Answer :

- NMR : -NMR can confirm the oxazole ring protons (δ 8.2–8.5 ppm) and propanoic acid chain (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for CH).

- IR : Carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) verify functional groups.

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities. Reference standards (e.g., from PubChem) should be used for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。